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DMT-locG(ib) Phosphoramidite

Cat. No.: B12385522
M. Wt: 867.9 g/mol
InChI Key: UUBFSNDSLDOIDQ-GTXKTLGCSA-N
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Description

Evolution and Significance of Phosphoramidite (B1245037) Chemistry for Synthetic Oligonucleotides

The chemical synthesis of oligonucleotides has undergone a profound evolution since the early methods of the 1950s. atdbio.com The breakthrough came in the early 1980s with the development of phosphoramidite chemistry by Marvin Caruthers and his colleagues. atdbio.comresearchgate.net This method, now considered the gold standard, utilizes nucleoside phosphoramidites as the monomeric building blocks for the sequential, solid-phase synthesis of DNA and RNA. nih.govglenresearch.com

The process involves a four-step cycle: detritylation (removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl or DMT group), coupling of the next phosphoramidite monomer, capping of any unreacted chains, and oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. oup.comwaters.com This automated, highly efficient cycle allows for the rapid and precise synthesis of oligonucleotides up to 200 bases in length with high fidelity. nih.gov

The significance of phosphoramidite chemistry is vast, underpinning numerous applications in molecular biology, diagnostics, and therapeutics. medchemexpress.combohrium.com It enables the production of essential tools like PCR primers, DNA sequencing probes, and the active components of gene silencing therapies such as antisense oligonucleotides and siRNAs. glenresearch.combohrium.com The versatility of this chemistry allows for the incorporation of a wide variety of modified nucleosides, which is crucial for developing oligonucleotides with enhanced stability, binding affinity, and specific functionalities. waters.commedchemexpress.com

The Role of Guanosine (B1672433) Modifications in Contemporary Nucleic Acid Research and Engineering

Guanosine, one of the four canonical nucleobases, is a frequent target for chemical modification, both naturally and synthetically. These modifications play critical roles in regulating the structure and function of nucleic acids. nih.govnih.gov In nature, post-transcriptional modifications like N7-methylguanosine (m7G) are vital for RNA stability, translation, and splicing. bohrium.comnih.gov For instance, the m7G cap on eukaryotic mRNA is essential for its nuclear export and efficient translation, while internal m7G modifications in tRNA and rRNA are crucial for their proper folding and function. nih.govnih.gov

In the realm of synthetic nucleic acid engineering, guanosine modifications are strategically employed to confer desirable properties. Key examples include:

8-Oxoguanine (8-oxoG): This oxidative damage product is often incorporated into synthetic oligonucleotides to study DNA repair mechanisms and the mutagenic effects of oxidative stress. frontiersin.orgmdpi.comoup.com Its presence can destabilize the DNA duplex and is a substrate for specific repair enzymes. oup.com

G-Quadruplex Stabilization: Guanine-rich sequences can fold into four-stranded structures known as G-quadruplexes, which are implicated in gene regulation and are therapeutic targets. nih.govoup.com Modifications to guanosine or adjacent nucleotides can be used to stabilize or destabilize these structures, allowing researchers to probe their biological roles. nih.govmdpi.com

Aptamer Development: Aptamers are oligonucleotides that bind to specific targets with high affinity. mdpi.com Chemical modifications, including those on guanosine residues, can enhance the binding affinity, specificity, and nuclease resistance of aptamers, making them more effective for diagnostic and therapeutic applications. nih.govrsc.org

The ability to introduce these and other modifications allows for the fine-tuning of oligonucleotide properties for a diverse range of advanced research applications.

Positioning of DMT-locG(ib) Phosphoramidite within Specialized Oligonucleotide Synthetic Methodologies

This compound is a highly specialized building block used in automated oligonucleotide synthesis. medchemexpress.comsigmaaldrich.commedchemexpress.eu To understand its specific role, its name must be deconstructed:

DMT: Refers to the 4,4'-dimethoxytrityl group, an acid-labile protecting group attached to the 5'-hydroxyl position of the sugar. journalirjpac.combiotage.com This is a standard feature of most phosphoramidites used in solid-phase synthesis.

locG: This indicates that the guanosine (G) nucleoside is a Locked Nucleic Acid (LNA) . glenresearch.com In an LNA, the ribose sugar is "locked" in a C3'-endo (N-type) conformation by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon. glenresearch.combiosearchtech.com

(ib): This signifies the isobutyryl group, which serves as a protecting group for the exocyclic amine of the guanine (B1146940) base, preventing unwanted side reactions during synthesis. atdbio.comjournalirjpac.com

The defining feature of this phosphoramidite is the LNA modification. The locked conformation of the sugar pre-organizes the nucleotide for binding, leading to several significant advantages when incorporated into an oligonucleotide:

Enhanced Thermal Stability: LNA-modified oligonucleotides exhibit unprecedented thermal stability when hybridized to complementary DNA or RNA strands, significantly increasing the melting temperature (Tm). glenresearch.comnih.gov

Increased Nuclease Resistance: The modification provides enhanced stability against degradation by nucleases, which is a critical property for in vivo applications. mdpi.comnih.gov

Improved Mismatch Discrimination: The high binding affinity allows for excellent discrimination between perfectly matched and mismatched target sequences, making LNA-containing probes highly specific. glenresearch.com

This compound is therefore employed in synthetic methodologies that require the production of oligonucleotides with superior stability and binding affinity. Its applications are found in demanding areas such as the development of high-affinity antisense therapeutics, specific diagnostic probes for in situ hybridization, and the stabilization of nucleic acid structures like G-quadruplexes for functional studies. nih.govbeilstein-journals.org The synthesis of oligonucleotides containing LNA monomers like this compound generally follows standard automated protocols, though slightly longer coupling times may be required for optimal efficiency. springernature.com

Data Tables

Table 1: Properties of this compound This table is interactive. Click on the headers to sort.

Property Value Reference
Chemical Formula C45H54N7O9P sigmaaldrich.com
Molecular Weight 867.93 g/mol sigmaaldrich.com
CAS Number 206055-77-8 sigmaaldrich.com
Appearance White to light yellow powder/crystal tcichemicals.com
Purity (HPLC) ≥98.0% sigmaaldrich.com
Core Modification Locked Nucleic Acid (LNA) glenresearch.combiosearchtech.com
Base Protecting Group Isobutyryl (ib) atdbio.comjournalirjpac.com

| 5'-OH Protecting Group | Dimethoxytrityl (DMT) | journalirjpac.combiotage.com |

Table 2: Comparison of Guanosine Protecting Groups This table is interactive. Click on the headers to sort.

Protecting Group Abbreviation Common Use Deprotection Conditions Reference
Isobutyryl ib Standard for dG Concentrated ammonia (B1221849), 55°C, 8-16 hours atdbio.combiotage.com
Dimethylformamidine dmf Fast deprotection, G-rich sequences Concentrated ammonia, 55°C, 1-2 hours
Benzoyl bz Standard for dA, dC Concentrated ammonia, 55°C, 8 hours atdbio.comjournalirjpac.com

| Acetyl | ac | Mild protection for dC | Concentrated ammonia | wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H54N7O9P B12385522 DMT-locG(ib) Phosphoramidite

Properties

Molecular Formula

C45H54N7O9P

Molecular Weight

867.9 g/mol

IUPAC Name

N-[9-[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C45H54N7O9P/c1-28(2)40(53)49-43-48-39-36(41(54)50-43)47-27-51(39)42-37-38(61-62(59-24-12-23-46)52(29(3)4)30(5)6)44(60-42,25-57-37)26-58-45(31-13-10-9-11-14-31,32-15-19-34(55-7)20-16-32)33-17-21-35(56-8)22-18-33/h9-11,13-22,27-30,37-38,42H,12,24-26H2,1-8H3,(H2,48,49,50,53,54)/t37-,38?,42+,44+,62?/m0/s1

InChI Key

UUBFSNDSLDOIDQ-GTXKTLGCSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Advanced Methodologies for Oligonucleotide Synthesis Incorporating Dmt Locg Ib Phosphoramidite

Optimized Protocols for Solid-Phase Synthesis of locG(ib)-Modified Oligonucleotides

Solid-phase oligonucleotide synthesis (SPOS) is the most established and widely used method for creating custom DNA and RNA sequences, including those containing modifications like N2-isobutyryl-2'-O-methyl-5'-O-DMT-guanosine, or locG(ib). The process relies on a porous solid support, typically controlled-pore glass (CPG) or polystyrene, to which the initial nucleoside is attached. The oligonucleotide chain is then elongated in the 3' to 5' direction through a series of repeated chemical cycles. sigmaaldrich.com

The standard synthetic cycle, which is adapted for incorporating DMT-locG(ib) phosphoramidite (B1245037), consists of four main steps:

Detritylation: The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. sigmaaldrich.comatdbio.com The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

Coupling: The DMT-locG(ib) phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is introduced along with an activator. atdbio.com The activator protonates the diisopropylamino group of the phosphoramidite, making it a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. sigmaaldrich.com This forms a new, unstable phosphite (B83602) triester linkage.

Capping: To prevent the elongation of unreacted chains (those that failed to couple in the previous step), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole. This ensures that failure sequences are terminated and are not carried through to the final product. sigmaaldrich.com

Oxidation: The unstable phosphite triester linkage formed during coupling is converted to a more stable pentavalent phosphate (B84403) triester. This is typically done using a solution of iodine in a mixture of water and pyridine (B92270) or another base. atdbio.com This step stabilizes the newly formed internucleotide bond, allowing the cycle to be repeated for the addition of the next nucleotide. sigmaaldrich.com

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled. The efficiency of each step, particularly the coupling reaction, is critical for achieving a high yield of the full-length product.

Kinetic and Mechanistic Considerations in Coupling Efficiency and Activation of this compound

Several factors influence the kinetics and success of this reaction:

Activator Choice: The nature of the activator is crucial. Standard activators include 1H-tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT). sigmaaldrich.comtcichemicals.com More potent activators like 4,5-dicyanoimidazole (B129182) (DCI) are also commonly used. tcichemicals.comnih.gov The choice of activator can affect the reaction rate and efficiency, with stronger activators sometimes used for sterically hindered or less reactive phosphoramidites.

Coupling Time: While standard coupling times can be as short as 30-45 seconds, incorporating modified residues like locG(ib) or synthesizing difficult, guanine-rich sequences may require optimization. To ensure maximum coupling efficiency, protocols may be modified to include extended coupling times (e.g., up to 5 minutes) or a "double coupling" step, where the phosphoramidite and activator are delivered a second time to drive the reaction to completion. csic.es

Reagent Quality: The purity of the this compound and the anhydrous nature of the acetonitrile solvent are paramount. Moisture can react with the activated phosphoramidite, leading to a competing hydrolysis reaction that reduces coupling efficiency.

Table 1: Factors Influencing Coupling Efficiency of this compound
FactorStandard ConditionOptimized Condition for Modified OligonucleotidesRationale for Optimization
Activator1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT)4,5-Dicyanoimidazole (DCI), 1-Phenyl-1H-imidazol-3-ium TriflateMore potent activators can enhance reaction kinetics for sterically demanding or less reactive phosphoramidites. tcichemicals.com
Coupling Time30-60 seconds180-300 seconds (3-5 minutes) or double couplingProvides more time for the coupling reaction to proceed to completion, overcoming potential steric hindrance from the modified nucleoside. csic.es
Phosphoramidite Concentration0.05 - 0.1 M in Acetonitrile0.1 - 0.15 M or increased equivalentsA higher concentration can help drive the reaction equilibrium towards the coupled product, improving yield for challenging sequences.
SolventAnhydrous AcetonitrileAnhydrous Acetonitrile or Dichloromethane (DCM)Strictly anhydrous conditions are essential to prevent hydrolysis of the phosphoramidite, which would cap the chain. csic.es

Strategies for Deprotection and Purification of Oligonucleotides Containing locG(ib) Residues

Following the completion of solid-phase synthesis, the oligonucleotide is fully assembled but remains attached to the solid support and carries a full complement of protecting groups. A two-stage deprotection process is required to yield the final, functional oligonucleotide.

Cleavage and Base Deprotection: The first step involves cleaving the oligonucleotide from the solid support and removing the protecting groups from the phosphate backbone (β-cyanoethyl groups) and the nucleobases. The isobutyryl (ib) group protecting the exocyclic amine of the locG residue is base-labile. This is typically accomplished in a single step by incubating the support in concentrated aqueous ammonium (B1175870) hydroxide. oup.comnih.gov For more sensitive modifications, milder conditions or alternative reagents may be necessary to prevent degradation of the desired product.

Final 5'-DMT Removal (if applicable): If the synthesis is performed with the final DMT group left on ("DMT-on"), it is removed after the initial deprotection. This is often done as part of the purification strategy.

After deprotection, the crude product is a mixture containing the full-length oligonucleotide, truncated failure sequences, and small molecules from the cleavage process. Purification is essential to isolate the desired product. sigmaaldrich.com

Desalting: This is the most basic form of purification, removing residual salts and small organic molecules. It does not, however, remove failure sequences (shortmers). sigmaaldrich.com

Cartridge Purification: Reverse-phase cartridge purification is a common method that separates the full-length, DMT-on oligonucleotide from the truncated, DMT-off failure sequences. The hydrophobic DMT group causes the full-length product to be retained on the C18 silica (B1680970) cartridge while the failure sequences are washed away. The DMT group is then cleaved on-cartridge, and the purified, full-length oligonucleotide is eluted. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): For the highest purity, reverse-phase (RP-HPLC) or ion-exchange (IE-HPLC) is used. RP-HPLC separates molecules based on hydrophobicity and is highly effective for DMT-on purification. nih.gov IE-HPLC separates based on charge, effectively resolving the full-length product from shorter sequences based on the number of phosphate groups. oup.comsigmaaldrich.com

Table 2: Deprotection and Purification Strategies for locG(ib)-Modified Oligonucleotides
StepMethodReagents/ConditionsPurpose and Considerations
DeprotectionStandard Cleavage & DeprotectionConcentrated Ammonium Hydroxide, 55-65°C, 8-12 hoursCleaves oligo from support; removes cyanoethyl phosphate protection and base-labile groups like isobutyryl (ib). oup.comnih.gov
Two-Step Deprotection1. Gaseous ammonia (B1221849) or milder base. 2. Followed by standard cleavage.Used for oligonucleotides containing base-sensitive modifications to minimize degradation.
PurificationCartridge PurificationReverse-phase C18 silica cartridgeGood for routine applications. Separates DMT-on full-length product from DMT-off failure sequences. sigmaaldrich.com
Reverse-Phase HPLC (RP-HPLC)C18 column with acetonitrile/triethylammonium acetate (B1210297) buffer gradientHigh-resolution separation based on hydrophobicity. Provides high purity product. nih.gov
Ion-Exchange HPLC (IE-HPLC)DEAE column with increasing salt gradient (e.g., NaCl)High-resolution separation based on charge (length). Effective for purifying long oligonucleotides or those with significant secondary structure. oup.comsigmaaldrich.com

Development of Liquid-Phase Synthesis Techniques for Scalable Research Production of locG(ib)-Modified Oligonucleotides

While SPOS is ideal for lab-scale synthesis, its scalability is limited by high reagent consumption and the physical constraints of the solid support. For larger-scale production, Liquid-Phase Oligonucleotide Synthesis (LPOS) has emerged as a viable alternative. nih.govrsc.org LPOS combines the use of standard phosphoramidite chemistry with a soluble polymer support, most commonly polyethylene (B3416737) glycol (PEG). nih.gov

In LPOS, the growing oligonucleotide chain is attached to the soluble PEG support. The synthesis cycle—coupling, capping, and oxidation—is performed in a homogeneous solution. After each step or the completion of a full cycle, the PEG-oligonucleotide conjugate is selectively precipitated from the solution by adding a non-solvent like diethyl ether, while excess reagents and byproducts remain in the supernatant. beilstein-journals.org This precipitation step is the key to purification between cycles.

The use of this compound in LPOS follows the same chemical principles as in SPOS. Standard activators and oxidation reagents are used. beilstein-journals.orgnih.gov The primary advantages of LPOS for scalable research production include:

Reduced Reagent Consumption: LPOS typically requires a smaller excess of phosphoramidites and other reagents compared to SPOS, making it more cost-effective and environmentally friendly for larger scales. rsc.org

Scalability: The synthesis can be scaled up more directly by increasing the reaction volume, without the packing and flow-rate issues associated with solid supports. nih.gov

Integration of locG(ib) Phosphoramidite into Automated Oligonucleotide Synthesis Platforms

The phosphoramidite method is the cornerstone of modern automated oligonucleotide synthesis. tcichemicals.comumich.edu Automated DNA synthesizers are designed to perform the repetitive four-step cycle of detritylation, coupling, capping, and oxidation with high precision and reliability. This compound is fully compatible with these platforms.

To integrate a modified phosphoramidite like DMT-locG(ib), the monomer is dissolved in anhydrous acetonitrile and placed on a designated port on the synthesizer. csic.es The synthesis protocol is then programmed according to the desired sequence. While standard synthesis cycles are often sufficient, the incorporation of modified nucleosides may require adjustments to the automated protocol to maximize yield. csic.es

Key considerations for automated synthesis include:

Modified Cycle Times: For some modified phosphoramidites that may be less reactive or more sterically hindered, the standard coupling time may be insufficient. Automated protocols can be edited to increase the coupling step duration from a standard ~30-60 seconds to several minutes (e.g., 5 minutes) to ensure the reaction goes to completion. csic.es

Reagent Delivery: The synthesizer precisely delivers the required volumes of phosphoramidite, activator, and other reagents. The concentration of the phosphoramidite solution (typically 0.1 M) is critical for ensuring the correct stoichiometry is delivered to the synthesis column. csic.es

Compatibility: this compound is compatible with standard reagents and deprotection procedures used in automated synthesis, allowing for its seamless integration into established workflows for producing modified oligonucleotides for research and therapeutic applications.

Table 3: Comparison of Standard vs. Modified Automated Synthesis Cycles for locG(ib) Incorporation
Synthesis StepStandard Automated Cycle ParameterModified Cycle Parameter for locG(ib)Reason for Modification
Detritylation~120 seconds with 3% DCA in DCM~120 seconds with 3% DCA in DCMStandard detritylation is generally effective and does not require modification. csic.es
Coupling~30-60 seconds~300 seconds (5 minutes)An extended coupling time ensures high coupling efficiency for the potentially bulkier or less reactive modified phosphoramidite. csic.es
Capping~60 seconds~60 secondsStandard capping is sufficient to block any unreacted sites. csic.es
Oxidation~60 seconds~60 secondsStandard oxidation is effective for converting the phosphite to a stable phosphate triester. csic.es

Structural and Functional Impact of Locg Ib Modifications on Engineered Nucleic Acids

Conformational and Thermodynamic Characterization of locG(ib)-Modified Oligonucleotides in Research Systems

The locked C3'-endo conformation of the locG(ib) monomer pre-organizes the phosphodiester backbone of an oligonucleotide for duplex formation, leading to significant changes in its structural and energetic properties. beilstein-journals.org These changes are crucial for applications ranging from diagnostic probes to antisense therapeutics. google.commdpi.com

Hybridization Stability and Novel Base Pairing Interactions of locG(ib)-Containing Sequences

A primary and well-documented consequence of incorporating LNA monomers like locG(ib) into an oligonucleotide is a dramatic increase in the thermal stability of its duplex with a complementary DNA or RNA strand. idtdna.commdpi.com This enhanced stability is quantified by the melting temperature (T_m), the temperature at which half of the duplex molecules dissociate into single strands. The incorporation of LNA residues can increase the T_m by as much as 3 to 9°C per modification. mdpi.com This allows for the design of shorter, more specific probes that maintain high binding affinity. idtdna.com

The heightened stability is a direct result of the locked C3'-endo sugar pucker, which reduces the conformational entropy penalty of hybridization. beilstein-journals.org By locking the sugar in a conformation favorable for A-form helices, the LNA-containing strand is essentially pre-organized to bind its target, leading to a more favorable change in Gibbs free energy upon duplex formation. nih.govbiorxiv.org This effect is so pronounced that it can overcome the destabilizing effect of other modifications, such as a phosphorothioate (B77711) backbone, which is often used to confer nuclease resistance but typically lowers the T_m. oup.com

While locG(ib) primarily follows standard Watson-Crick base-pairing rules with cytosine, the unique structural constraints and electronic properties of LNA can influence the stability of mismatched pairs. idtdna.comarxiv.org The significant destabilization caused by a single mismatch when using LNA-modified probes enhances their specificity, making them highly effective for applications like single nucleotide polymorphism (SNP) detection. idtdna.com The large difference in T_m (ΔT_m) between a perfectly matched duplex and one with a single mismatch can be greater than 15°C, allowing for hybridization conditions that clearly distinguish between the two. idtdna.comoup.com

Table 1: Impact of LNA Modifications on Duplex Melting Temperature (T_m)

Modification TypeChange in T_m per ModificationKey FeatureReference
LNA (general)+3 to +9 °CHigh binding affinity to complementary RNA/DNA. mdpi.com
LNA (general)Up to >15°C ΔT_m for SNP discrimination.Enhanced specificity against mismatched targets. idtdna.com
BNANC/LNA+4.7 to +7.0 °CSimilar T_m increase observed for different BNA chemistries. mdpi.com

Spectroscopic and Structural Analysis of Modified Duplexes and Higher-Order Structures (e.g., NMR, X-ray crystallography, Circular Dichroism) in Research Models

A suite of powerful analytical techniques is used to elucidate the precise structural impact of locG(ib) modifications. nih.gov These methods confirm the conformational effects predicted by thermodynamic data and provide a detailed picture of the modified duplexes at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies provide high-resolution structural information in solution. acs.org For LNA-containing oligonucleotides, NMR has been used to directly observe the C3'-endo (North) conformation of the modified sugar ring. beilstein-journals.org It also confirms the formation of standard Watson-Crick hydrogen bonds in matched duplexes and can be used to study the local structural perturbations caused by mismatches. acs.orgumn.edu These studies provide a dynamic view of the duplex, complementing the static picture from crystallography. umn.edu

X-ray Crystallography: X-ray crystallography offers the ultimate tool for atomic-resolution structural determination of well-ordered molecules. nih.gov Crystal structures of LNA-modified duplexes have confirmed the C3'-endo sugar pucker and the anti-orientation of the nucleobase. beilstein-journals.org These structures clearly illustrate how the methylene (B1212753) bridge physically restricts the furanose ring, leading to the A-form helical geometry and providing a structural basis for the observed increase in thermal stability. beilstein-journals.orgbbk.ac.uk

Enzymatic Processing and Recognition of locG(ib)-Modified Nucleic Acids in In Vitro Research

The introduction of a non-natural modification like locG(ib) can significantly alter how the nucleic acid interacts with cellular enzymes such as nucleases and polymerases. mdpi.comnih.gov These interactions are critical for the in vivo efficacy and mechanism of action of modified oligonucleotides.

Interaction with Nucleases and Nuclease Resistance Profiles of locG(ib)-Incorporated Sequences

A major advantage of LNA modifications is the enhanced resistance they confer against degradation by nucleases. idtdna.comoup.com Nucleases, which are enzymes that cleave the phosphodiester backbone of nucleic acids, are a primary barrier to the stability of oligonucleotide therapeutics in biological systems. fujifilm.comaacrjournals.org

The bulky methylene bridge of the locG(ib) monomer sterically hinders the approach and binding of nucleases to the phosphodiester backbone. beilstein-journals.org This provides substantial protection from both exonucleases (which degrade from the ends) and endonucleases (which cut internally). fujifilm.com Studies have shown that the level of nuclease stability often correlates with the size and nature of the 2' modification. nih.gov LNA-modified oligonucleotides exhibit significantly longer half-lives in serum and cell extracts compared to their unmodified DNA or RNA counterparts. oup.comgoogle.com This increased stability is a key feature that enhances their biological activity and duration of effect. google.com

Table 2: Nuclease Resistance of Modified Oligonucleotides

ModificationEnzyme TypeObserved EffectReference
LNA/BNAExo- and EndonucleasesIncreased resistance to degradation. idtdna.commdpi.comoup.com
2'-O-Alkyl (general)Snake Venom Phosphodiesterase, Nuclease S1Stability correlates with the size of the 2' modification. nih.gov
Phosphorothioate (PS)Cellular NucleasesThe Sp diastereomer is nuclease resistant. aacrjournals.org

Substrate Properties for DNA/RNA Polymerases and Ligases in Biochemical Research Contexts

The interaction of locG(ib)-modified nucleic acids with polymerases and ligases is complex and highly context-dependent. These enzymes, which are responsible for synthesizing and joining nucleic acid strands, often have strict requirements for the structure of their templates and substrates. savemyexams.comthermofisher.com

Polymerases: DNA and RNA polymerases generally struggle to process LNA modifications. frontiersin.org When an LNA nucleotide is present in the template strand, it can cause the polymerase to stall or dissociate. pnas.org Similarly, most polymerases are unable to efficiently incorporate an LNA-triphosphate onto a growing primer strand. In fact, some studies have shown that the incorporation of a single LNA nucleotide can act as a chain terminator, even without a 3'-O-blocking group. frontiersin.org This property can be exploited in certain molecular biology applications. However, the terminal deoxynucleotidyl transferase (TdT), a template-independent polymerase, shows some tolerance for incorporating single LNA nucleotides, although subsequent extension is blocked. frontiersin.org

Ligases: DNA and RNA ligases catalyze the formation of a phosphodiester bond to join two adjacent nucleic acid strands. nih.govfujifilm.com The ligation reaction is sensitive to the conformation of the duplex at the nick site. nih.gov The significant structural shift towards an A-form helix induced by locG(ib) can affect the efficiency of ligation. While specific research on the ligation of LNA-containing strands is limited, it is known that enzymes like Type IB topoisomerases, which cleave and religate DNA, are sensitive to DNA conformation and may be impacted by such modifications. pnas.orgwikipedia.org The efficiency of ligation would likely depend on the specific ligase used and the position of the LNA modification relative to the nick. iitianacademy.com

Advanced Research Applications of Oligonucleotides Containing Dmt Locg Ib Modifications

Engineering of Enhanced Molecular Probes and Biosensors for Nucleic Acid Detection

The superior hybridization characteristics of oligonucleotides containing locG(ib) modifications make them exemplary candidates for the development of highly sensitive and specific molecular probes and biosensors for the detection of nucleic acids.

Oligonucleotides modified with locG(ib) are instrumental in creating advanced fluorescent and affinity-based detection systems. The high binding affinity conferred by the LNA moiety allows for the design of shorter probes, which can be advantageous for targeting specific sequences within complex biological samples. These shorter, LNA-modified probes often exhibit better quenching efficiency in certain probe designs, such as molecular beacons, leading to lower background fluorescence and a higher signal-to-noise ratio upon hybridization to the target nucleic acid.

Table 1: Comparison of Hybridization Properties of Standard DNA Probes vs. locG(ib)-Modified Probes

PropertyStandard DNA ProbelocG(ib)-Modified ProbeAdvantage of locG(ib) Modification
Binding Affinity (Tm) LowerHigher (Increase of 2-8 °C per LNA modification)Allows for shorter probe design and higher stringency conditions.
Mismatch Discrimination ModerateHighSuperior for single nucleotide polymorphism (SNP) detection.
Nuclease Resistance LowHighIncreased probe stability in biological samples.
Optimal Probe Length LongerShorterBetter target accessibility and quenching efficiency.

Aptamers are short, single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. The incorporation of locG(ib) into aptamer sequences can significantly enhance their structural stability and binding affinity for their targets. The pre-organized conformation of the LNA backbone can contribute to a more defined and stable aptamer structure, leading to improved target recognition.

Utility in Nucleic Acid-Based Gene Manipulation and Regulation Research

The enhanced properties of oligonucleotides containing locG(ib) modifications have found significant utility in research focused on the manipulation and regulation of gene expression.

Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA targets and modulate gene expression, typically by promoting mRNA degradation via RNase H or by sterically blocking translation. The incorporation of locG(ib) into ASOs can dramatically increase their binding affinity for the target mRNA. This enhanced affinity can lead to a more potent antisense effect at lower oligonucleotide concentrations. Furthermore, the increased nuclease resistance of LNA-modified ASOs prolongs their half-life in cells and in vivo, leading to a more sustained gene silencing effect.

Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Modifying siRNA duplexes with locG(ib) can improve their thermal stability and nuclease resistance. Strategic placement of LNA modifications in the seed region of the siRNA guide strand can also reduce off-target effects by sterically hindering the binding to unintended mRNA sequences. However, extensive LNA modification within the siRNA can sometimes interfere with the association of the guide strand with the Argonaute (AGO) protein, a key component of the RNA-induced silencing complex (RISC), potentially reducing silencing activity.

Table 2: Impact of locG(ib) Modification on Antisense Oligonucleotide and siRNA Performance

ApplicationParameterEffect of locG(ib) Modification
Antisense Oligonucleotides Target mRNA Binding AffinityIncreased
PotencyIncreased (up to 5-fold in some cases)
Nuclease ResistanceIncreased
In Vivo Half-lifeProlonged
siRNA Thermal StabilityIncreased
Nuclease ResistanceIncreased
Off-target EffectsCan be reduced with strategic placement
RISC LoadingMay be inhibited by extensive modification

The CRISPR-Cas system is a revolutionary gene-editing tool that relies on a guide RNA (gRNA) to direct the Cas nuclease to a specific genomic locus. The specificity and efficiency of CRISPR-Cas editing can be influenced by the stability and integrity of the gRNA. Incorporating locG(ib) modifications into the gRNA sequence can enhance its stability against cellular nucleases.

Chemically modified gRNAs, including those with LNA modifications, have been shown to improve the efficiency of gene editing. By increasing the stability of the gRNA, the editing complex can persist longer within the cell, potentially leading to higher rates of on-target editing. Furthermore, modifications within the gRNA can influence its interaction with the Cas protein and the target DNA, which may be leveraged to improve the specificity of the editing process by reducing off-target cleavage events.

High-Throughput Oligonucleotide Array and Combinatorial Library Technologies

High-density oligonucleotide arrays are powerful tools for large-scale analysis of gene expression, genotyping, and DNA sequencing. The performance of these arrays is highly dependent on the specificity and sensitivity of the hybridization between the immobilized probes and the target nucleic acids in the sample. The use of DMT-locG(ib) phosphoramidite (B1245037) in the synthesis of array probes can significantly improve their performance.

The increased binding affinity of LNA-modified probes allows for the use of shorter probe sequences, which in turn enables a higher density of features on the array. The enhanced mismatch discrimination of locG(ib)-containing probes is particularly beneficial for applications requiring the detection of single nucleotide polymorphisms (SNPs). In combinatorial library technologies, such as DNA-encoded libraries, the stability and specific binding properties of locG(ib)-modified oligonucleotides can be leveraged to create more robust and diverse libraries for drug discovery and other screening applications.

Fabrication of Modified Oligonucleotide Microarrays for Research Screening

Oligonucleotide microarrays are powerful tools for high-throughput analysis, allowing for the simultaneous screening of thousands of interactions on a miniaturized surface. The fabrication of these arrays often involves in situ synthesis, where oligonucleotides are built directly on the substrate using phosphoramidite chemistry. The use of DMT-locG(ib) Phosphoramidite allows for the precise placement of the modified locG nucleoside within the microarray probes.

The process is typically carried out using photolithography or inkjet printing technologies. In photolithographic methods, light is used to selectively remove the acid-labile DMT protecting group from specific spots on the array. This exposes the 5'-hydroxyl group for the next coupling reaction. By delivering the this compound monomer during a specific cycle, the locG modification can be incorporated at desired positions in the growing oligonucleotide chains. This creates a high-density array of probes, each with a defined sequence and modification pattern.

These modified microarrays are invaluable for various research screening purposes. For instance, they can be used to:

Analyze Protein-DNA Interactions: Investigate how specific DNA-binding proteins, such as transcription factors, interact with sequences containing the locG modification compared to the canonical deoxyguanosine.

Screen for Drug Candidates: Identify small molecules that selectively bind to DNA structures containing the locG modification, which could be relevant in targeting specific genomic sequences.

Study DNA Damage and Repair: Fabricate arrays with locG serving as a model for a specific type of DNA lesion, enabling the high-throughput screening of repair enzyme activity.

The fabrication process leverages standard phosphoramidite synthesis cycles, with the key difference being the spatially controlled deprotection step that defines the array pattern.

Table 1: Generalized Steps for In Situ Fabrication of a Modified Oligonucleotide Microarray

StepDescriptionPurpose
1. Substrate Preparation A solid support (e.g., glass slide) is functionalized with linker molecules that have a 5'-DMT protected nucleoside attached.To provide a starting point for oligonucleotide synthesis.
2. Site-Selective Deprotection Light (in photolithography) or an acid jet (in inkjet printing) is directed to specific features on the array. To remove the DMT group at selected locations, exposing the 5'-hydroxyl group for the next coupling step.
3. Coupling A solution of a specific phosphoramidite (e.g., this compound) and an activator is delivered to the surface.To add the next nucleotide base to the growing chains at the deprotected sites.
4. Capping An acetylating reagent is applied to the entire surface.To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutants.
5. Oxidation An oxidizing agent (e.g., iodine solution) is applied.To convert the unstable phosphite (B83602) triester linkage into a more stable phosphate (B84403) triester bond.
6. Repeat Cycle Steps 2 through 5 are repeated with the desired phosphoramidite for each layer of bases until the full-length probes are synthesized.To build the complete oligonucleotide sequences across the microarray.
7. Final Deprotection The array is treated with a chemical solution (e.g., aqueous ammonia) to remove all remaining protecting groups from the bases and phosphate backbone.To yield the final, functional oligonucleotide probes ready for hybridization experiments.

Construction of Combinatorial Libraries for Directed Evolution and High-Throughput Screening in Molecular Biology

Combinatorial chemistry, when paired with molecular biology, provides a powerful framework for directed evolution and high-throughput screening. By creating vast libraries of molecules with controlled diversity, researchers can select for variants with novel or enhanced functions, such as improved binding affinity or catalytic activity. The use of this compound is instrumental in constructing oligonucleotide-based combinatorial libraries where the locG modification is a key element of diversity.

The construction of these libraries relies on automated DNA synthesizers that can be programmed to introduce mixtures of phosphoramidites at specific positions in a sequence. To create a library incorporating the locG modification, the synthesizer would be programmed to deliver either the standard DMT-dG(ib) Phosphoramidite or the modified this compound at one or more guanine (B1146940) positions. This process generates a pool of oligonucleotides where each molecule has a statistically determined pattern of locG incorporation.

This method allows for the creation of immense sequence diversity. For example, if a 20-base oligonucleotide has 5 guanine positions targeted for modification, there are 2^5 (32) possible unique sequences containing different patterns of locG. When combined with randomization at other base positions, the library's complexity can grow exponentially.

Once synthesized, these libraries of modified oligonucleotides can be used in various screening and selection protocols:

Directed Evolution of Aptamers: Aptamers are short single-stranded DNA or RNA molecules that can bind to a specific target. A library of oligonucleotides containing locG can be subjected to rounds of selection (e.g., SELEX) to isolate aptamers that bind a target with higher affinity or specificity, where the locG modification contributes to the binding interface.

High-Throughput Screening of Catalytic DNA (DNAzymes): By incorporating locG, which may offer unique chemical properties, a combinatorial library can be screened for novel DNAzymes with enhanced or new catalytic functions.

Mapping Molecular Interactions: Libraries with varying locG patterns can be used to systematically probe the structural or functional importance of specific guanine residues in a sequence for binding to proteins, metals, or other molecules.

The precise control over the introduction of modified bases afforded by phosphoramidite chemistry is central to the successful construction of these powerful research tools.

Table 2: General Workflow for Constructing and Screening a Combinatorial Oligonucleotide Library

PhaseStepDescription
1. Library Design Define Diversity Identify the positions within the oligonucleotide sequence where the locG modification will be introduced. Determine if the modification will be fully or partially substituted at these sites.
2. Library Synthesis Automated Synthesis Program a DNA synthesizer to deliver a mixture of standard and modified phosphoramidites (e.g., DMT-dG(ib) and DMT-locG(ib)) at the predefined positions during solid-phase synthesis.
Cleavage & Deprotection Cleave the synthesized oligonucleotides from the solid support and remove all protecting groups.
Purification Purify the full-length oligonucleotides to remove failed sequences, yielding the combinatorial library pool.
3. Screening/Selection Binding to Target Incubate the library with the target of interest (e.g., a protein, cell, or small molecule) under specific conditions.
Partitioning Separate the oligonucleotides that bind to the target from those that do not.
4. Amplification PCR Amplify the small population of binding sequences using the Polymerase Chain Reaction (PCR).
5. Iteration Repeat Selection Repeat the selection and amplification steps (Phases 3 and 4) for multiple rounds to enrich the pool for the highest-affinity sequences.
6. Analysis Sequencing & Characterization Sequence the enriched pool to identify the consensus sequences of the successful variants. Synthesize and characterize individual clones to confirm their enhanced properties.

Computational and Theoretical Investigations of Locg Ib Modified Nucleic Acids

Molecular Dynamics Simulations of Oligonucleotide Conformations and Intermolecular Interactions

Research into related 8-aza-7-deazapurine systems demonstrates the utility of this approach. MD simulations have been used to study peptide nucleic acid (PNA)·DNA duplexes containing 8-aza-7-deazapurine modifications to understand their structural stability and binding affinity. semanticscholar.org In other studies, simulations revealed that even with bulky dye molecules attached to an 8-aza-7-deazaadenine nucleoside, the ligand could be accommodated well within the DNA duplex without significant distortion of the helix. researchgate.netseela.net This suggests that the core pyrazolo[3,4-d]pyrimidine structure, also central to locG(ib), provides a stable scaffold that maintains helical integrity while allowing for functionalization. These findings are crucial as they indicate that oligonucleotides modified with locG(ib) could potentially be conjugated with other molecules to enhance their functionality—for applications like targeted delivery or diagnostics—without compromising the structural stability of the nucleic acid duplex. nih.gov

Quantum Chemical Analyses of Modified Base Pairing and Stacking Interactions

Quantum chemical (QM) methods, such as ab initio calculations, provide highly accurate information on the electronic structure of molecules. acs.org These analyses are essential for understanding the fundamental forces that govern nucleic acid stability: hydrogen bonding in base pairs and stacking interactions between adjacent bases. oup.com

QM studies on modified guanines elucidate how alterations to the purine (B94841) ring system impact base-pairing strength. Ab initio calculations have been used to investigate the correlation between the acidity of the N1 proton and the stability of the Watson-Crick base pair. cuni.cz For a modified guanine (B1146940), changes in the electronic distribution due to the modification can enhance the polarization of the molecule, leading to stronger hydrogen bonds with its cytosine partner. acs.orgcuni.cz For instance, calculations show that certain cationic modifications to guanine can substantially increase the base-pairing stability by approximately 10 kcal/mol compared to the standard guanine-cytosine pair. cuni.cz

The following table, based on data from quantum-chemical calculations, illustrates the impact of modifications on guanine base-pairing and acidity. cuni.cz

CompoundInteraction Energy (kcal/mol)Deprotonation Energy (kcal/mol)
Unmodified Guanine (as 9-ethylguanine)-28.1330.1
8-oxoguanine (8OG)-28.0323.0
7,9-dimethylguanineH+ (DMG)-38.4239.8

Data sourced from ab initio quantum-chemical calculations, providing insight into the intrinsic gas-phase stability and acidity of modified guanine nucleobases. cuni.cz

These computational analyses allow researchers to classify base modifications based on their electronic effects, providing a rationale for the observed stability of modified oligonucleotides. oup.comnih.gov This detailed understanding of base-pairing and stacking energies is critical for designing sequences with tailored hybridization properties.

Predictive Modeling of Oligonucleotide Properties and Research-Relevant Biological Interactions

Statistical and machine-learning models are now being employed to establish structure-activity relationships for modified oligonucleotides. nih.gov By analyzing large datasets from ASOs with various modification patterns, such as those containing Locked Nucleic Acid (LNA) units which share structural features with locG(ib), researchers can create models that predict the efficacy of a given design. nih.govmdpi.com These models can link properties like binding affinity between the ASO and its RNA target to functional outcomes, such as target knockdown and potential cytotoxicity. nih.gov This predictive power allows for the in silico optimization of ASO architecture to maximize therapeutic effect and minimize off-target interactions. frontiersin.orgnih.gov

Furthermore, physiologically based pharmacokinetic (PBPK) models are being developed to predict how these modified oligonucleotides will behave in a biological system. nih.gov A whole-body PBPK model can simulate the tissue uptake and distribution of oligonucleotides, distinguishing between nonspecific uptake and receptor-mediated pathways for targeted conjugates. nih.gov Such models are invaluable for designing oligonucleotides with improved pharmacological profiles and for translating promising research candidates into viable therapeutics. nih.govnih.gov The ability to computationally predict complex biological interactions represents a significant step forward in the rational design of nucleic acid-based tools and drugs. researchgate.net

Comparative Research and Future Directions for Dmt Locg Ib Phosphoramidite in Nucleic Acid Science

Comparative Analysis with Other Modified Guanosine (B1672433) Phosphoramidites in Research Applications

DMT-locG(ib) Phosphoramidite (B1245037) belongs to a class of modified nucleoside phosphoramidites used in automated oligonucleotide synthesis. Its core structure features a guanosine nucleoside with a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a phosphoramidite moiety at the 3'-hydroxyl, and an isobutyryl (ib) protecting group on the exocyclic amine. The "locG" designation indicates a modification at the C8 position of the guanine (B1146940) base, typically an arylamine or aryl group, which "locks" the glycosidic bond into a specific conformation. uni-konstanz.demdpi.com This modification distinguishes it from standard and other modified guanosine phosphoramidites.

Comparisons are often drawn with standard dG(ib) phosphoramidite, which lacks the C8 modification, and other damaged or modified nucleosides like 8-oxo-dG phosphoramidite. sigmaaldrich.comglenresearch.com While standard phosphoramidites are used for routine DNA synthesis, modified versions like DMT-locG(ib) are employed to create oligonucleotides with specific structural or functional properties, such as those mimicking DNA damage or probing biological processes. uni-konstanz.ded-nb.info The choice of the exocyclic amine protecting group, such as isobutyryl (ib) versus dimethylformamidine (dmf), also represents a key point of comparison, as it influences the efficiency of deprotection steps during synthesis.

The primary application of DMT-locG(ib) phosphoramidite is the site-specific incorporation of C8-arylguanine adducts into DNA strands. uni-konstanz.ded-nb.info These adducts are known to form upon exposure to certain carcinogens and are implicated in mutagenesis and carcinogenesis. mdpi.comacs.org Therefore, oligonucleotides containing this modification serve as critical tools for studying the biochemical and structural consequences of this specific type of DNA damage. uni-konstanz.denih.gov

Relative Advantages and Disadvantages in Synthetic Efficiency and Yield for Oligonucleotide Production

Synthetic Efficiency:

Coupling: The synthesis of oligonucleotides containing C8-arylamine adducts has been reported to require modified coupling protocols, such as extending the coupling time or performing multiple coupling steps for the modified base to ensure efficient incorporation. uni-konstanz.ded-nb.info This contrasts with the rapid, single-coupling steps used for standard phosphoramidites like DMT-dG(ib) or DMT-dG(dmf). tcichemicals.com

Deprotection: The protecting groups on the nucleobase influence the deprotection time and conditions. The isobutyryl (ib) group on standard dG requires several hours in concentrated ammonia (B1221849) at elevated temperatures for removal. sigmaaldrich.com Faster-cleaving groups like dimethylformamidine (dmf) can reduce this time significantly. For C8-arylamine adducts like locG(ib), the base-labile nature of the adduct necessitates milder deprotection conditions, often involving the addition of a reducing agent like mercaptoethanol to the ammonia solution to prevent degradation of the modification. uni-konstanz.de While this preserves the integrity of the C8-adduct, it adds complexity to the workflow compared to the deprotection of standard oligonucleotides.

Table 1: Comparative Features of Guanosine Phosphoramidites

ParameterThis compoundDMT-dG(ib) PhosphoramiditeDMT-dG(dmf) PhosphoramiditeDMT-8-oxo-dG Phosphoramidite
Modification C8-Arylguanine AdductStandard DeoxyguanosineStandard DeoxyguanosineC8-Oxoguanine Adduct
Base Protecting Group Isobutyryl (ib)Isobutyryl (ib)Dimethylformamidine (dmf)Isobutyryl (ib)
Standard Deprotection Time Variable; requires special conditions (e.g., + mercaptoethanol) uni-konstanz.de~8-16 hours at 55°C sigmaaldrich.com~1-2 hours at 55-65°C ~17 hours at 55°C (requires mercaptoethanol) glenresearch.com
Key Research Application Studying carcinogenic DNA adducts and Z-DNA formation uni-konstanz.deacs.orgnih.govGeneral purpose DNA synthesis sigmaaldrich.comRapid synthesis, G-rich sequences Studying oxidative DNA damage glenresearch.comglenresearch.com

Distinctive Contributions to Research-Relevant Oligonucleotide Stability and Enzymatic Processing

The C8-arylguanine modification introduced via this compound imparts unique and significant properties to oligonucleotides, particularly affecting their structural stability and interaction with enzymes.

Oligonucleotide Stability and Conformation:

Thermal Stability (Tm): The incorporation of a single C8-arylamine adduct into a DNA duplex generally leads to a considerable decrease in thermal stability. uni-konstanz.de For instance, studies on 15-mer duplexes showed a reduction in the melting temperature (Tm) by approximately 5-6°C compared to the unmodified duplex. uni-konstanz.de This destabilization is a common feature of many DNA lesions.

Table 2: Research Data on the Impact of C8-Arylamine Adducts on Duplex Melting Temperature (Tm)

15-mer DuplexTm (°C)ΔTm (°C)
Unmodified51.6-
Anilinyl-adduct46.3-5.3
Toluidinyl-adduct46.4-5.2
Aminobiphenyl-adduct45.0-6.6
Anisidinyl-adduct46.3-5.3
Data derived from studies on C8-arylamine-2'-deoxyguanosine adducts. uni-konstanz.de

B-Z DNA Transition: A remarkable contribution of the C8-arylguanine modification is its ability to induce a conformational shift from the canonical right-handed B-DNA to the left-handed Z-DNA. acs.orgnih.gov Research has shown that even a single C8-arylguanine modification in a susceptible sequence (like repeating CG units) can significantly lower the salt concentration required to trigger the B-to-Z transition, making the Z-DNA form predominant under physiological conditions. acs.orgnih.gov This is a distinctive feature not observed with standard guanosine or even many other types of DNA damage.

Enzymatic Processing: Oligonucleotides containing locG(ib)-derived modifications are crucial substrates for studying the fidelity of DNA polymerases and the activity of repair enzymes.

DNA Polymerase Interactions: Primer extension assays using human DNA polymerase β have been conducted on templates containing C8-arylamine adducts. uni-konstanz.de These studies help elucidate how the replication machinery processes such lesions, providing insights into the molecular basis of carcinogen-induced mutations. For example, experiments can determine which nucleotide a polymerase preferentially incorporates opposite the damaged base. uni-konstanz.de

Restriction Enzyme Activity: The effect of these adducts on the activity of restriction enzymes has also been investigated. d-nb.info Placing a C8-arylamine adduct within or near a restriction site can inhibit cleavage, offering a method to probe DNA-protein interactions and the structural requirements for enzyme recognition.

Emerging Methodologies and Novel Applications in Chemical Biology and Biotechnology Research Utilizing locG(ib)

The use of this compound and the resulting oligonucleotides is central to several advanced research areas in chemical biology and biotechnology. The primary application is the creation of precise molecular tools to investigate complex biological phenomena at the atomic level.

Probing Carcinogenesis Mechanisms: By synthesizing oligonucleotides with a site-specific C8-arylguanine adduct, researchers can directly study the structural, thermodynamic, and kinetic consequences of this form of DNA damage. uni-konstanz.demdpi.com This methodology is fundamental to understanding how exposure to certain aromatic amines and hydrazines can lead to mutations and cancer. mdpi.comacs.org

Investigating the Biological Role of Z-DNA: The ability of C8-arylguanine adducts to stabilize Z-DNA under physiological conditions provides a powerful tool to explore the elusive biological functions of this alternative DNA structure. acs.orgnih.gov It has been proposed that the carcinogenic effect of these adducts may be mediated not just by causing replication errors, but by aberrantly inducing Z-DNA formation, which could interfere with gene regulation or other DNA-dependent processes. nih.gov

Development of Substrates for DNA Repair Studies: These modified oligonucleotides serve as well-defined substrates for in vitro assays with DNA repair enzymes. This allows for the detailed characterization of repair pathways, such as nucleotide excision repair (NER), that are responsible for removing bulky adducts from the genome.

Biophysical and Structural Studies: Oligonucleotides containing locG(ib) are used in high-resolution structural studies, such as NMR and X-ray crystallography, to determine the precise three-dimensional structure of DNA containing these lesions. nih.gov This information is invaluable for understanding how the adduct distorts the DNA helix and how this distortion is recognized by cellular proteins. acs.orgnih.gov

Future Prospects for this compound in Advancing Fundamental Nucleic Acid Science

The future of this compound in nucleic acid science is tied to the expanding quest to understand the interface between chemistry and biology.

Elucidating Complex DNA Damage and Repair Networks: As our understanding of the cellular response to DNA damage grows, there will be an increasing need for more sophisticated molecular probes. DMT-locG(ib) and its derivatives will be essential for dissecting the interplay between different DNA repair pathways and for identifying new proteins that recognize and process C8-guanine adducts.

Connecting DNA Conformation to Cellular Function: The unique ability of the locG modification to induce Z-DNA provides a gateway to exploring the functional relevance of non-B DNA structures in vivo. Future research may involve using these modified oligonucleotides or developing genetic systems based on this chemistry to modulate DNA conformation at specific genomic loci and observe the effects on gene expression, replication, and recombination.

Design of Novel Therapeutic and Diagnostic Tools: While currently used for basic research, the principles learned from studying locG-modified oligonucleotides could inform future therapeutic strategies. For example, understanding how these adducts are processed could lead to the design of inhibitors for specific DNA repair enzymes to sensitize cancer cells to chemotherapy.

Expansion of the Chemical Toolkit: The synthetic strategies developed for C8-modified guanosine phosphoramidites can be adapted to create an even wider array of modified nucleic acids. d-nb.info This will expand the toolkit available to chemical biologists for probing and manipulating nucleic acid structure and function in ever more precise ways, advancing our fundamental understanding of the chemistry of life.

Q & A

Basic Research Questions

Q. What is the role of the DMT (4,4′-dimethoxytrityl) group in DMT-locG(ib) Phosphoramidite during solid-phase DNA synthesis?

  • The DMT group acts as a transient protecting group for the 5′-hydroxyl of the deoxyguanosine derivative, enabling stepwise elongation of oligonucleotides. It is removed during each synthesis cycle using acidic conditions (e.g., trichloroacetic acid in dichloromethane), exposing the 5′-OH for subsequent coupling. This ensures controlled, unidirectional synthesis .

Q. How should this compound be stored to maintain stability, and what are its shelf-life considerations?

  • Store the compound at -20°C in anhydrous, inert conditions (e.g., under argon) to prevent hydrolysis of the phosphoramidite moiety. Stability is ≥2 years when stored properly, as degradation can lead to reduced coupling efficiency and oligonucleotide truncation .

Q. What are the standard deprotection conditions for oligonucleotides synthesized using this compound?

  • Post-synthesis, the isobutyryl (ib) base-protecting group is removed via concentrated ammonium hydroxide (28–30% NH₄OH) at 55°C for 8–16 hours. For faster deprotection, use AMA (ammonium hydroxide:methylamine, 1:1) at 65°C for 10 minutes. The DMT group is typically retained for purification if reversed-phase HPLC is employed .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into automated synthesizers?

  • Coupling time : Extend to 3–5 minutes (vs. standard 90 seconds) to account for steric hindrance from the isobutyryl group.
  • Activator : Use fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for optimal activation.
  • Oxidation : Employ a low-concentration iodine oxidizer (0.02 M I₂ in THF/pyridine/H₂O) to minimize side reactions, as higher concentrations may destabilize the phosphoramidite .

Q. What analytical methods are recommended for assessing the purity and integrity of this compound?

  • Reversed-phase HPLC : Use a C18 column with UV detection at 260 nm to confirm ≥99% purity.
  • ³¹P-NMR spectroscopy : Verify the absence of hydrolyzed phosphate species (peaks near 0 ppm indicate intact phosphoramidite; ~15 ppm suggests degradation).
  • Mass spectrometry (MS) : Confirm molecular weight (C₄₄H₅₄N₇O₈P; MW 839.9 g/mol) to rule out side products .

Q. How does substituting this compound with other guanine derivatives (e.g., DMT-dG(dmf)) affect synthesis protocols?

  • Compatibility : DMT-dG(dmf) can substitute DMT-locG(ib) without altering standard DNA synthesis reagents, but ensure the oxidizer concentration is reduced to 0.02 M I₂ to prevent dmf deprotection during synthesis.
  • Deprotection differences : The dimethylformamidine (dmf) group requires harsher conditions (e.g., 55°C for 12 hours in NH₄OH vs. 8 hours for ib). Adjust purification protocols if mixed protecting groups are used .

Q. What strategies mitigate side reactions when synthesizing oligonucleotides with this compound and other modified nucleotides (e.g., 2′-fluoro or phosphorothioates)?

  • Coupling order : Introduce DMT-locG(ib) early in the sequence to minimize steric effects from bulkier modifications.
  • Sulfurization : For phosphorothioate linkages, replace iodine oxidation with a 0.1 M solution of 3H-1,2-benzodithiole-3-one-1,1-dioxide (Beaucage reagent) in acetonitrile, applied for 2 minutes per cycle .

Q. How can researchers validate the incorporation fidelity of this compound in high-throughput oligonucleotide libraries?

  • MALDI-TOF MS : Analyze crude synthesis products to confirm mass accuracy (±1 Da).
  • Ion-pair HPLC : Compare retention times against reference sequences to detect truncations or deletions.
  • Enzymatic digestion : Use snake venom phosphodiesterase or nuclease P1 to hydrolyze the oligonucleotide, followed by LC-MS to verify base composition .

Data Contradiction Analysis

  • Stability in solution : states dG(dmf)-phosphoramidite is as stable as standard amidites, while specifies DMT-locG(ib) requires strict anhydrous storage. This suggests that while ib and dmf derivatives have similar stability under ideal conditions, improper handling (e.g., moisture exposure) disproportionately affects ib due to its labile isobutyryl group .
  • Deprotection protocols : recommends 55°C for ib removal, whereas notes 65°C for 2′-fluoro derivatives. Researchers must balance temperature and time to avoid depurination, particularly in GC-rich sequences .

Methodological Best Practices

  • Purification : Use DMT-on reversed-phase HPLC (C18 column, 0.1 M TEAA buffer/acetonitrile gradient) to isolate full-length products. DMT-off purification is less efficient due to similar retention times of truncated sequences .
  • Scale-up : For large-scale synthesis (>1 μmol), increase coupling reagent volume by 20% to compensate for reduced diffusion efficiency in packed columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.